![molecular formula C17H21ClN2O2S B2747428 N-(5-Chloro-2-ethylsulfanylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2411238-93-0](/img/structure/B2747428.png)
N-(5-Chloro-2-ethylsulfanylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each targeting a specific functional group. For instance, the amide group could be formed through a reaction between a carboxylic acid and an amine. The chloro group could be introduced via electrophilic aromatic substitution on the phenyl ring . The ethylsulfanyl group might be introduced through nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enoyl group suggests potential for geometric isomerism (cis/trans isomerism). The compound also contains a chiral center at the carbon atom of the piperidine ring attached to the prop-2-enoyl group, which means it could exist as enantiomers .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the double bond in the prop-2-enoyl group could participate in addition reactions. The chloro group on the phenyl ring could be substituted in a reaction with a suitable nucleophile . The amide group might be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide group would likely make the compound soluble in polar solvents. The compound might exhibit optical activity due to the presence of a chiral center .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(5-chloro-2-ethylsulfanylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c1-3-16(21)20-9-7-12(8-10-20)17(22)19-14-11-13(18)5-6-15(14)23-4-2/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUSPDZQKABUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-ethylsulfanylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
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